molecular formula C2H7NO3S B1421554 2-Amino(~13~C_2_)ethane-1-sulfonic acid CAS No. 70155-54-3

2-Amino(~13~C_2_)ethane-1-sulfonic acid

Cat. No.: B1421554
CAS No.: 70155-54-3
M. Wt: 127.14 g/mol
InChI Key: XOAAWQZATWQOTB-ZDOIIHCHSA-N
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Description

“2-Amino(~13~C_2_)ethane-1-sulfonic acid” is a variant of ethanesulfonic acid, which is a sulfonic acid with the chemical formula CH3CH2SO3H . The conjugate base is known as ethanesulfonate or, when used in pharmaceutical formulations, as esilate . It is a colorless liquid .


Synthesis Analysis

Ethanesulfonic acid participates in electrolytic reduction of perrhenate solutions . It is commonly used as a catalyst for alkylation and polymerization reactions . A study synthesized tetraalkylammonium salts of functionalized sulfonic acids, including N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid.


Chemical Reactions Analysis

Ethanesulfonic acid is a buffering agent . CHES buffers have a useful range of pH 8.6–10 . It typically appears as a white crystalline powder . Commercial preparations of CHES can contain a contaminant oligo(vinylsulfonic acid) (OVS), which is a polyanionic mimic of RNA, and can be a potent (pM) inhibitor of RNA binding proteins and enzymes .


Physical And Chemical Properties Analysis

Ethanesulfonic acid has a molar mass of 110.13 g/mol . It is a colorless liquid with a density of 1.35 g/mL at 25 °C . It is soluble in water . The acidity (pKa) is -1.68 .

Scientific Research Applications

Environment-Friendly Alternative Electrolyte

Sulfamic acid, a compound related to 2-Amino(13C_2_)ethane-1-sulfonic acid, is noted for its applications as an environmentally friendly alternative electrolyte. It's used for industrial acid cleaning and corrosion inhibition. Sulfamic acid solutions are utilized for removing scales and metal oxides from the surfaces of metals and ceramics, serving as an alternative to more hazardous electrolytes. The solutions are also known for their low toxicity and environmental friendliness when used for cleaning metallic surfaces. However, these solutions are corrosive to metal, necessitating the use of organic compounds as corrosion inhibitors to protect metallic surfaces (Verma & Quraishi, 2022).

Cytoprotective Properties in Medical Research

Taurine, chemically known as 2-amino ethanesulfonic acid, is highlighted for its cytoprotective properties, including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. Scientific studies emphasize the protective and therapeutic ameliorations of oxidative stress-induced pathologies attributed to taurine, demonstrating its beneficial effectiveness against diabetes mellitus types 1 and 2 and related complications. The review of literature indicates a growing body of evidence supporting the role of taurine in medical and therapeutic contexts, particularly in relation to antioxidant supplementation for managing diabetes mellitus and its complications (Sirdah, 2015).

Safety and Hazards

Ethanesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ .

Mechanism of Action

Taurine-13C2, also known as 2-amino(1,2-13C2)ethanesulfonic acid or 2-Amino(~13~C_2_)ethane-1-sulfonic acid, is a sulphur-containing amino acid and an organic osmolyte .

Target of Action

Taurine-13C2 primarily targets cell volume regulation , bile salt formation , and the modulation of intracellular free calcium concentration . It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .

Mode of Action

Taurine-13C2 interacts with its targets by providing a substrate for the formation of bile salts and playing a role in the modulation of intracellular free calcium concentration . It also has the ability to activate autophagy in adipocytes .

Biochemical Pathways

Taurine-13C2 affects various biochemical pathways. It is involved in cell volume regulation and provides a substrate for the formation of bile salts . It also plays a role in the modulation of intracellular free calcium concentration .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Taurine-13C2’s action include the activation of autophagy in adipocytes . It also plays a role in the modulation of intracellular free calcium concentration .

Properties

IUPAC Name

2-amino(1,2-13C2)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678732
Record name 2-Amino(~13~C_2_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70155-54-3
Record name 2-Amino(~13~C_2_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70155-54-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Taurine-13C2 and why is it being investigated as a potential diagnostic tool?

A1: Taurine-13C2 is a stable, isotopically labeled form of taurine, where two carbon atoms (C2) are replaced with the heavier carbon-13 isotope. This modification allows researchers to track its metabolism in the body. The research paper [] explores its potential as a probe for diagnosing intestinal malabsorption using the 13CO2 breath test.

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